molecular formula C11H16F3NO2 B2708632 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol CAS No. 2034367-59-2

1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B2708632
CAS No.: 2034367-59-2
M. Wt: 251.249
InChI Key: LGRRZCFAUQCCSE-UHFFFAOYSA-N
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Description

Its structure includes a cyclobutyl group, a piperidine ring with a hydroxyl and trifluoromethyl substituent, and a methanone group. This combination of functional groups makes it an interesting subject for studies in drug development, material science, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be cost-effective and scalable, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and compounds with trifluoromethyl groups. Examples include:

    Piperidine: A six-membered ring with one nitrogen atom, commonly used in drug synthesis.

    Trifluoromethylpiperidine: A piperidine ring with a trifluoromethyl substituent, similar to the compound .

Uniqueness

What sets 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol apart is its combination of a cyclobutyl group, a hydroxyl group, and a trifluoromethyl group within a piperidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-Cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C11H16F3NO2
  • CAS Number : 2034367-59-2
  • Molecular Weight : 251.25 g/mol

The compound features a piperidine ring, which is a common motif in many biologically active compounds. The trifluoromethyl group is known to enhance metabolic stability and influence the compound's interaction with biological targets.

Pharmacological Properties

Recent studies have indicated that this compound exhibits various pharmacological activities:

  • Antihyperalgesic Effects : Similar compounds have shown significant antihyperalgesic effects in rodent models, indicating potential applications in pain management. For instance, AMG8562, a related compound, modulates TRPV1 receptors effectively without inducing hyperthermia.
  • Neuropharmacological Activity : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Compounds with similar structures have been investigated for their effects on mood disorders and anxiety .
  • Anti-inflammatory Properties : Compounds containing trifluoromethyl groups often exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This property is crucial for developing treatments for chronic inflammatory diseases.

The precise mechanisms of action for this compound are still under investigation. However, based on related compounds, the following mechanisms are proposed:

  • Receptor Modulation : The compound may act as a modulator for specific receptors such as TRPV1 or serotonin receptors, influencing pain perception and mood regulation.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated pain.

Case Study 1: TRPV1 Modulation

In a study examining the effects of related piperidine derivatives on TRPV1 receptors, it was found that compounds with similar structures exhibited significant modulation of pain pathways in rodent models. The study concluded that these compounds could serve as leads for developing new analgesics.

Case Study 2: Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of trifluoromethyl-substituted compounds revealed that they effectively reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundAntihyperalgesic, Anti-inflammatoryTRPV1 modulation, Enzyme inhibition
AMG8562AntihyperalgesicTRPV1 modulation
F 13640Analgesic5-HT1A receptor agonism

Properties

IUPAC Name

cyclobutyl-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2/c12-11(13,14)10(17)4-6-15(7-5-10)9(16)8-2-1-3-8/h8,17H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRRZCFAUQCCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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